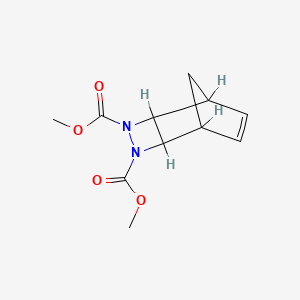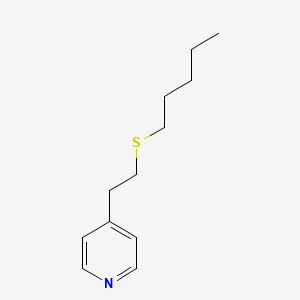
Pyridine, 4-(2-(pentylthio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(2-(pentylthio)ethyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-(pentylthio)ethyl)- typically involves the introduction of a pentylthioethyl group to the pyridine ring. One common method is through the reaction of 4-bromopyridine with 2-(pentylthio)ethyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 4-(2-(pentylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridine, 4-(2-(pentylthio)ethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-(pentylthio)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The sulfur atom in the pentylthioethyl group can also participate in redox reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Pyridine: The parent compound, known for its basicity and aromaticity.
Dihydropyridine: A reduced form of pyridine with significant pharmacological properties.
Piperidine: A fully saturated derivative of pyridine, widely used in medicinal chemistry
Uniqueness: Pyridine, 4-(2-(pentylthio)ethyl)- is unique due to the presence of the pentylthioethyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
134480-44-7 |
|---|---|
Fórmula molecular |
C12H19NS |
Peso molecular |
209.35 g/mol |
Nombre IUPAC |
4-(2-pentylsulfanylethyl)pyridine |
InChI |
InChI=1S/C12H19NS/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12/h5-6,8-9H,2-4,7,10-11H2,1H3 |
Clave InChI |
QHTNTEFDGFBAEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


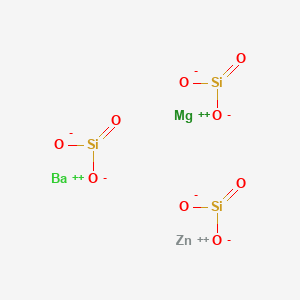
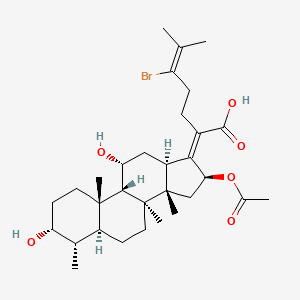
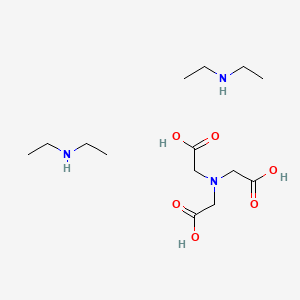
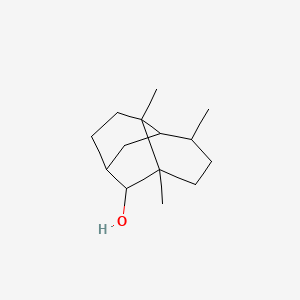

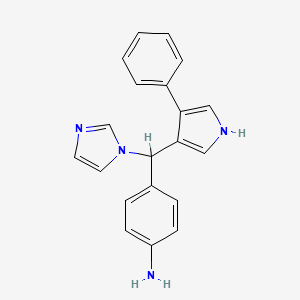

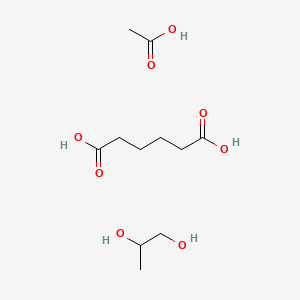
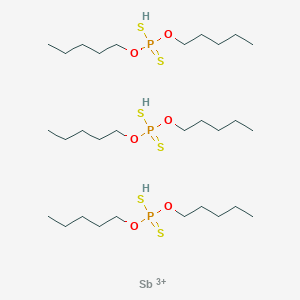

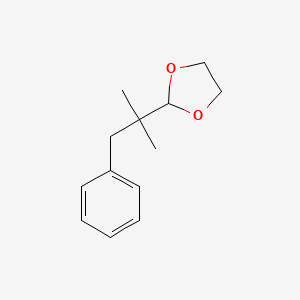

![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
